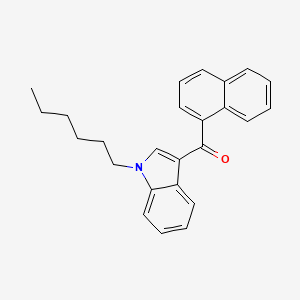

1-Hexyl-3-(naphthalen-1-oyl)indole

Beschreibung

Eigenschaften

IUPAC Name |

(1-hexylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-2-3-4-9-17-26-18-23(21-14-7-8-16-24(21)26)25(27)22-15-10-12-19-11-5-6-13-20(19)22/h5-8,10-16,18H,2-4,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALJPGHWDUHUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175118 | |

| Record name | JWH-019 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-08-4 | |

| Record name | (1-Hexyl-1H-indol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209414-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-019 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-019 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z73828O4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Activity Relationship Sar Studies on 1 Hexyl 3 Naphthalen 1 Oyl Indole Analogs

Influence of Naphthalene (B1677914) Moiety Modifications on Receptor Binding and Activity

Substitutions on the naphthalene ring of 1-alkyl-3-(1-naphthoyl)indoles have a pronounced effect on their affinity for both CB1 and CB2 cannabinoid receptors. nih.govkennesaw.edu The position and electronic nature of these substituents are key determinants of receptor binding.

For instance, the introduction of electron-donating groups, such as methoxy (B1213986) and alkyl groups, at various positions on the naphthalene ring has been systematically studied. A 7-methoxy group has a relatively minor impact on the affinity for either receptor. nih.gov In contrast, a 4-alkoxy group on the naphthalene moiety has been found to be more beneficial for affinity to the CB1 receptor compared to a heterocyclic ring. koreascience.kr Docking studies suggest that the CB1 receptor affinities of these compounds are consistent with their aromatic stacking interactions within the receptor's aromatic microdomain. kennesaw.edu

The introduction of electron-withdrawing groups, such as halogens, also significantly alters the pharmacological profile. These modifications provide insight into the electronic and steric requirements for ligand-receptor interactions. nih.gov

Below is a data table summarizing the effects of various naphthalene substituents on receptor affinity for selected 1-alkyl-3-(1-naphthoyl)indole analogs.

| Compound Name | N-Alkyl Chain | Naphthoyl Substituent | CB1 Ki (nM) | CB2 Ki (nM) |

| JWH-120 | Propyl | 4-Methyl | 42 | 1.9 |

| JWH-151 | Propyl | 6-Methoxy (2-methylindole) | 13.8 | 2.2 |

| JWH-267 | Pentyl | 2-Methoxy | 18.2 | 4.8 |

This table is generated based on available research data and is for illustrative purposes. kennesaw.edu

Impact of Indole (B1671886) Core Substitutions on Pharmacological Profiles

Modifications to the indole core of 1-hexyl-3-(naphthalen-1-oyl)indole analogs also play a crucial role in determining their pharmacological properties. Substitutions at the C-2 and C-5 positions of the indole ring have been investigated.

Halogenation at the C-5 position of the indole ring has been shown to dramatically decrease affinity for the CB1 receptor. nih.gov For instance, the n-butyl analog with C-5 halogenation, JWH-455, exhibited a 77-fold decrease in CB1 receptor affinity compared to its non-halogenated counterpart, JWH-073. nih.gov

The following table illustrates the impact of indole core substitutions on CB1 receptor affinity.

| Compound Name | N-Alkyl Chain | Indole Substituent | CB1 Ki (nM) |

| JWH-073 | Butyl | None | 8.9 |

| JWH-455 | Butyl | 5-Bromo | 686 |

| JWH-444 | Pentyl | 5-Bromo | 145 |

| JWH-452 | Pentyl | 5-Iodo | 178 |

This table is for illustrative purposes and based on published research findings. nih.gov

Role of the N-Alkyl (Hexyl) Side Chain in Ligand-Receptor Specificity and Efficacy

The N-alkyl side chain is a critical component for high-affinity binding to both CB1 and CB2 receptors. nih.gov The length of this chain directly correlates with receptor binding affinity and potency. nih.govcaymanchem.com

Research indicates that a minimum of three carbons in the alkyl chain is necessary for significant CB1 receptor binding. nih.govcaymanchem.com Optimal binding affinity for the CB1 receptor is generally observed with chains of five to eight carbons. caymanchem.comresearchgate.net Specifically for cannabimimetic indoles, an alkyl chain of 3 to 6 carbons is considered sufficient for high-affinity binding, with optimal binding to both CB1 and CB2 receptors often occurring with a five-carbon (pentyl) side chain. nih.gov The hexyl chain, being within this optimal range, contributes to the high potency of compounds like this compound. Extending the chain to a heptyl group, however, can lead to a dramatic decrease in binding at both receptors. nih.gov

Comparative Analysis of Fluorinated vs. Non-Fluorinated Analogs

The introduction of fluorine and other halogens into the structure of this compound analogs has been explored to understand the effects of electron-withdrawing substituents. nih.gov Studies on 1-propyl and 1-pentyl-3-(4-halo-1-naphthoyl)indoles, where the halogen is fluorine, chlorine, bromine, or iodine, have provided valuable insights into the SAR of these compounds. nih.gov

In some classes of synthetic cannabinoids, the addition of fluorine to the N-alkyl pentyl group has been shown to strongly increase affinity for the CB1 receptor. koreascience.kr However, when halogens are placed on the naphthoyl moiety, the effects can be more complex, involving both steric and electronic factors. nih.govnih.gov For instance, the examination of halogen substituents at the C-4 or C-8 positions of the naphthoyl group has been a key area of research to probe their impact on receptor affinities and in vivo pharmacology. nih.gov

Development of Predictive SAR Models and Cheminformatics Approaches

Computational methods, including molecular modeling, receptor docking, and molecular dynamics simulations, have become indispensable tools for understanding the SAR of this compound analogs. kennesaw.edunih.gov These cheminformatics approaches allow for the detailed investigation of ligand-receptor interactions at the molecular level.

Studies have used active-state CB1 receptor models to assess the interactions between the receptor and various synthetic cannabinoids. nih.gov These models have revealed that structural features such as the carbonyl group between the naphthalene and indole moieties, and the length of the N-linked alkyl chain, are important for predicted CB1 binding affinity. nih.gov Molecular dynamics simulations have further shown that stable and strong hydrophobic interactions with key residues of the CB1 receptor, such as Phe170, Phe174, and Trp279, are crucial for binding. nih.gov These predictive models not only help to explain observed SAR trends but also aid in forecasting the structural characteristics of new, potentially potent synthetic cannabinoids. nih.gov

Analytical Research Methodologies for 1 Hexyl 3 Naphthalen 1 Oyl Indole and Its Metabolites

Advanced Chromatographic Separation Techniques for Research Samples

Chromatographic methods are fundamental to the analysis of 1-Hexyl-3-(naphthalen-1-oyl)indole and its byproducts, allowing for their separation from complex matrices. Both gas and liquid chromatography are extensively utilized, each offering distinct advantages for research applications.

Gas Chromatography (GC) Applications in Research

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound and related synthetic cannabinoids. nih.gov This technique is suitable for the simultaneous qualitative and quantitative analysis of these compounds in various seized materials. nih.gov For instance, a validated GC-MS method has been successfully used to identify and quantify ten different synthetic cannabinoids in dried leaves, bulk powders, and tablets. nih.gov In such analyses, the use of deuterated internal standards, such as JWH-018-d9, can significantly improve the accuracy and reproducibility of the method. nih.gov

GC-MS is also instrumental in the study of metabolites. Although some studies on related compounds like JWH-018 have shown that the parent compound may not be present in urine samples, GC-MS has been effectively used to identify various metabolites. psu.edu These metabolites are typically products of reactions such as mono- and dihydroxylation, carboxylation, and N-dealkylation. psu.edu The development of GC-MS methods provides a valuable alternative and complementary technique to liquid chromatography-mass spectrometry for confirming results and may be better suited for laboratories with existing GC instrumentation. nih.gov In the analysis of regioisomeric cannabinoids, GC with a specific stationary phase, such as trifluoropropylmethyl polysiloxane, has been shown to effectively separate isomers based on steric interactions. ojp.gov

| GC Application | Sample Type | Key Findings |

| Qualitative and Quantitative Analysis | Dried leaves, bulk powders, tablets | Successful simultaneous identification and quantification of multiple synthetic cannabinoids. nih.gov |

| Metabolite Identification | Urine | Identification of hydroxylated and N-dealkylated metabolites. psu.edu |

| Confirmatory Analysis | Urine | Provides an alternative and complementary method to LC-MS/MS. nih.gov |

| Isomer Separation | N/A | Separation of regioisomers based on steric crowding. ojp.gov |

Liquid Chromatography (LC) Applications in Research

Liquid chromatography is a cornerstone technique for the analysis of this compound and its metabolites, offering high sensitivity and versatility. psu.edu

High-performance liquid chromatography (HPLC) is widely used for determining the purity and for the quantification of synthetic cannabinoids. When coupled with tandem mass spectrometry (LC-MS/MS), HPLC methods can achieve low limits of detection and quantification, making them suitable for analyzing trace amounts of the parent compound and its metabolites in biological matrices like serum and plasma. bohrium.comnih.gov For example, a validated HPLC-ESI-MS/MS method for the related compound JWH-018 in serum had a lower limit of detection of 0.07 ng/mL and a lower limit of quantification of 0.21 ng/mL. bohrium.com Such methods are crucial for pharmacokinetic studies, as demonstrated by the rapid decrease in serum concentrations of JWH-018 after administration. bohrium.com HPLC methods have also been developed for the determination of enantiomeric purity of related compounds, achieving baseline separation of enantiomers. nih.gov

Ultra-performance liquid chromatography (UPLC) offers enhanced resolution and speed compared to conventional HPLC. UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), are highly effective for the analysis of complex mixtures of indole (B1671886) alkaloids. mdpi.com The choice of the stationary phase is critical; for instance, a phenyl-hexyl column has been shown to be highly efficient for the separation of polycyclic indole compounds due to π-π interactions, providing superior peak shape for basic compounds under weak ionic strength mobile-phase conditions. mdpi.com UPLC-MS/MS methods have been successfully developed for the rapid and sensitive screening of various indole alkaloids in plant extracts, with acceptable retention times and good resolution of critical pairs. mdpi.com

Sophisticated Spectrometric Detection and Quantification Methods in Research

Spectrometric techniques, especially mass spectrometry, are indispensable for the definitive identification and quantification of this compound and its metabolites.

Mass Spectrometry (MS) Applications in Research

Mass spectrometry, in conjunction with chromatographic separation (GC-MS and LC-MS/MS), provides high sensitivity and structural information for the unequivocal identification of synthetic cannabinoids and their metabolic products. nih.govpsu.edunih.govbohrium.com

In GC-MS analysis , electron ionization (EI) mass spectra of regioisomeric naphthoylindoles show similar major fragment ions, including abundant molecular ions. ojp.gov For instance, compounds structurally similar to JWH-018 exhibit characteristic fragment ions for the naphthyl and naphthoyl cations. ojp.gov The use of stable isotope-labeled analogues is a powerful tool for elucidating the fragmentation pathways of these molecules. nih.gov For example, deuterium (B1214612) labeling of different parts of the JWH-018 molecule has helped to confirm the structures of its major fragment ions. nih.gov

LC-MS/MS is a preferred method for the analysis of biological samples due to its high sensitivity and reproducibility. bohrium.comnih.gov This technique allows for the quantification of the parent drug and multiple metabolites in plasma, which is essential for pharmacokinetic and pharmacodynamic studies. nih.gov For instance, a sensitive LC-MS/MS method was developed to quantify AM-2201 (a fluorinated analog of JWH-018) and 13 of its metabolites in human and rat plasma. nih.gov High-resolution mass spectrometry (HRMS) is also employed to confirm the structural identity of these compounds. nih.gov Furthermore, advanced techniques like Structures for Lossless Ion Manipulations (SLIM) high-resolution ion mobility-tandem mass spectrometry (IM-MS) have been used to separate and characterize challenging isomeric metabolites of synthetic cannabinoids. chemrxiv.org

| Mass Spectrometry Technique | Application | Key Findings |

| GC-MS | Identification of regioisomers | Similar fragmentation patterns with characteristic ions. ojp.gov |

| GC-MS with Isotope Labeling | Fragmentation pathway elucidation | Confirmation of fragment ion structures. nih.gov |

| LC-MS/MS | Quantification in biological fluids | Sensitive quantification of parent drug and multiple metabolites for pharmacokinetic studies. bohrium.comnih.gov |

| High-Resolution MS (HRMS) | Structural confirmation | Verification of the elemental composition and structure of compounds. nih.gov |

| Ion Mobility-Tandem MS (IM-MS) | Isomer separation | Differentiation and structural characterization of isomeric metabolites. chemrxiv.org |

GC-MS/MS Method Development for Structural Elucidation

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the structural elucidation of volatile and thermally stable compounds like this compound. For synthetic cannabinoids, which can exist in several regioisomeric forms, the fragmentation patterns generated by electron ionization (EI) are crucial for definitive identification. nih.gov

The development of a GC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. The gas chromatographic conditions must be able to separate the target analyte from matrix interferences and other related compounds. researchgate.net The mass spectrometer provides detailed structural information based on the fragmentation of the molecule. The study of deuterium-labeled analogues of the closely related JWH-018 has been instrumental in confirming the structures of major fragment ions, a technique that provides a framework for interpreting the mass spectra of its hexyl homolog. nih.gov Key fragment ions for naphthoylindoles include the naphthoyl cation (m/z 155) and the naphthyl cation (m/z 127). researchgate.net The differentiation from inverse regioisomers, such as 1-naphthoyl-3-alkylindoles, is possible due to unique ions in the EI mass spectra. nih.gov

Table 1: Typical GC-MS/MS Parameters for Synthetic Cannabinoid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the analyte. |

| Column | Phenyl-methyl polysiloxane (e.g., DB-5ms) | Provides good separation for semi-polar compounds. |

| Carrier Gas | Helium | Inert gas for carrying the sample through the column. |

| Oven Program | Temperature gradient (e.g., 150°C to 300°C) | Separates compounds based on boiling point and polarity. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragment patterns. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Increases sensitivity and selectivity for targeted analysis. |

LC-MS/MS Method Development for Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing the metabolites of synthetic cannabinoids in biological fluids. unitedchem.com Metabolites are often more polar than the parent compound and may be present as conjugates (e.g., glucuronides), making them less suitable for GC-MS without derivatization. nih.gov

Method development focuses on achieving chromatographic separation of the numerous positional isomers of hydroxylated metabolites, which are indistinguishable by mass alone. chromtech.net.au Reversed-phase columns, such as C18, are commonly used with a gradient elution of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both typically containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov

Metabolite profiling studies on the related JWH-018 have shown that metabolism primarily involves hydroxylation on the alkyl chain and the indole or naphthalene (B1677914) rings, followed by carboxylation. nih.gov For this compound, a similar pattern is expected, with major metabolites including various mono-hydroxylated isomers on the hexyl chain and the corresponding carboxylic acid. LC-MS/MS methods can be set up to screen for a wide range of potential metabolites. nih.gov

Table 2: Expected Phase I Metabolites of this compound

| Metabolite Type | Description |

|---|---|

| Monohydroxylated Metabolites | Hydroxylation at various positions on the N-hexyl chain (e.g., 4-OH, 5-OH, 6-OH). |

| Hydroxylation on the indole or naphthalene rings. | |

| Carboxylated Metabolites | Oxidation of the terminal methyl group of the hexyl chain to a carboxylic acid. |

| N-Dealkylated Metabolites | Cleavage of the N-hexyl chain. |

| Dihydroxylated Metabolites | Introduction of two hydroxyl groups on the molecule. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is indispensable for the analysis of novel synthetic cannabinoids and their metabolites. amazonaws.com Unlike nominal mass instruments, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide highly accurate mass measurements, typically with an error of less than 5 ppm. nih.gov

This accuracy allows for the determination of the elemental composition of an unknown analyte, which is a critical step in its identification, especially when a certified reference standard is not available. amazonaws.comresearchgate.net In metabolic studies, HRMS is used to propose the chemical formulas of potential metabolites based on the accurate mass of the protonated molecule [M+H]⁺. Subsequent MS/MS fragmentation analysis on the HRMS instrument provides further structural details to support the identification. nih.gov

Table 3: Example of Accurate Mass Determination for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C25H25NO |

| Calculated Monoisotopic Mass | 355.19361 u |

| Measured Accurate Mass [M+H]⁺ | 356.20089 u |

| Calculated Accurate Mass [M+H]⁺ | 356.20144 u |

| Mass Error | < 2 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural confirmation of synthetic compounds like this compound. While mass spectrometry provides information on the mass and fragmentation, NMR elucidates the precise connectivity of atoms and the stereochemistry of the molecule. nih.govnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information. The ¹H NMR spectrum shows the chemical environment of each hydrogen atom, and the splitting patterns (due to spin-spin coupling) reveal which protons are adjacent to one another. youtube.com The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environment. Two-dimensional NMR techniques, such as COSY and HMBC, are used to establish the complete structural framework. NMR is particularly vital for distinguishing between isomers and for confirming the structure of newly synthesized reference materials. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization in Research

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group of the ketone linker. This peak is a key diagnostic feature for the naphthoylindole class of compounds. Other significant absorptions would include those for aromatic C-H and C=C bonds in the indole and naphthalene rings, and aliphatic C-H bonds in the hexyl chain. amazonaws.com

Table 4: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Ketone C=O | Stretch | 1680 - 1630 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-N | Stretch | 1360 - 1250 |

Optimized Sample Preparation Strategies for Diverse Research Matrices (e.g., In Vitro Incubation Samples, Animal Tissues)

Effective sample preparation is crucial for accurate and reproducible analysis, as it serves to isolate and concentrate the analytes of interest from complex biological matrices while removing potential interferences. nih.gov For synthetic cannabinoids and their metabolites, the sample preparation strategy often begins with enzymatic hydrolysis. This step uses enzymes like β-glucuronidase to cleave glucuronic acid from phase II metabolites, converting them back to their phase I forms, which are more amenable to extraction and detection. unitedchem.comnih.gov

Following hydrolysis, an extraction technique is employed. Common methods include liquid-liquid extraction (LLE) or, more frequently, solid-phase extraction (SPE). The choice of method depends on the specific matrix (e.g., urine, blood, tissue homogenate) and the target analytes. wikipedia.org

Solid Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for cleaning up and concentrating synthetic cannabinoids and their metabolites from biological samples. unitedchem.comnih.gov It offers advantages over LLE, including higher recovery, cleaner extracts, and reduced solvent consumption. Polymeric or silica-based reversed-phase sorbents are commonly used. unitedchem.comnih.gov

A typical SPE protocol involves several steps. First, the pre-treated sample (e.g., hydrolyzed urine) is loaded onto a conditioned SPE cartridge. The sorbent retains the analytes while the aqueous sample matrix passes through. Next, a wash step with a weak solvent mixture removes polar interferences. Finally, the retained analytes are eluted from the cartridge with a stronger organic solvent. The eluate is then evaporated to dryness and reconstituted in a small volume of mobile phase for LC-MS/MS analysis. unitedchem.com

Table 5: Generalized Solid-Phase Extraction (SPE) Protocol for Synthetic Cannabinoid Metabolites in Urine

| Step | Procedure | Purpose |

|---|---|---|

| 1. Pre-treatment | Hydrolyze 1 mL of urine with β-glucuronidase at ~65°C. unitedchem.com | Cleave glucuronide conjugates. |

| 2. Sample Loading | Load the pre-treated sample onto a polymeric SPE cartridge. unitedchem.com | Adsorb analytes onto the sorbent. |

| 3. Washing | Wash with an aqueous buffer, followed by a weak methanol/buffer solution (e.g., 25:75 MeOH:Acetate Buffer). unitedchem.com | Remove hydrophilic impurities and matrix components. |

| 4. Drying | Dry the cartridge under vacuum or nitrogen. unitedchem.com | Remove residual wash solvent. |

| 5. Elution | Elute analytes with an organic solvent (e.g., Ethyl Acetate or Methanol). unitedchem.com | Desorb the target analytes from the sorbent. |

| 6. Concentration | Evaporate the eluate to dryness and reconstitute in mobile phase. unitedchem.com | Concentrate the sample for increased sensitivity. |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique in forensic and analytical toxicology for isolating synthetic cannabinoids from biological matrices. The fundamental principle of LLE involves the partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction depends on the analyte's affinity for the organic solvent, the pH of the aqueous phase, and the solvent's polarity.

In the analysis of synthetic cannabinoids like this compound, LLE serves to remove interfering substances and concentrate the analytes prior to chromatographic analysis. A common procedure involves the use of an organic solvent to extract the compounds from a biological sample such as urine or plasma. For instance, a method for detecting JWH-018 and JWH-073 metabolites in urine involved solvent extraction following enzymatic hydrolysis. nih.gov

A variation of traditional LLE is Supported Liquid Extraction (SLE). This technique utilizes a solid support material impregnated with the aqueous sample. An immiscible organic solvent is then passed through the support, extracting the analytes of interest. An analytical method for the quantification of the synthetic cannabinoid AM-2201 and its metabolites in plasma employed a supported liquid extraction procedure following enzymatic hydrolysis. nih.gov Another advanced LLE approach is the three-phase liquid extraction (3PLE), which uses a mixture of solvents like hexanes, methyl acetate, acetonitrile, and water to create three distinct liquid phases. nih.gov This allows for the separation of lipids and other compounds by polarity in a single extraction step, which can be advantageous when dealing with complex biological samples. nih.gov

Advanced Microextraction Techniques

To address the need for more rapid, environmentally friendly, and efficient extraction methods, several advanced microextraction techniques have been developed and applied to the analysis of synthetic cannabinoids. researchgate.net These methods are characterized by their use of minimal solvent volumes, leading to higher enrichment factors and reduced sample processing times. researchgate.net Microextraction techniques can be broadly categorized as solid-based or solvent-based. researchgate.net

A prominent solvent-based microextraction technique is Dispersive Liquid-Liquid Microextraction (DLLME). nih.gov DLLME is noted for its rapidity and high efficiency. nih.gov In a typical DLLME procedure for synthetic cannabinoids in oral fluid, a mixture of an extraction solvent (e.g., dichloromethane) and a disperser solvent (e.g., acetonitrile) is rapidly injected into the aqueous sample. nih.gov The disperser solvent, which is miscible in both the organic and aqueous phases, causes the extraction solvent to form fine droplets, creating a large surface area for analyte transfer. This process facilitates the rapid extraction of compounds like JWH-073 from the sample into the organic phase. nih.gov Subsequent centrifugation separates the organic phase for analysis. This technique has been successfully applied to extract a range of synthetic cannabinoids, including JWH-073, from oral fluid with recoveries exceeding 70%. nih.gov

Other microextraction methods include single-drop microextraction (SDME) and solidified floating organic drop microextraction (SFODME), which also rely on the principle of using a small volume of solvent for extraction. researchgate.net

Method Validation and Quality Control for Academic Research Purposes

For academic research, the validation of analytical methods is paramount to ensure that the results are reliable, accurate, and reproducible. Method validation involves assessing several key parameters, including specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. In mass spectrometry-based methods, specificity is often achieved by monitoring specific precursor-to-product ion transitions.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. Research on JWH-073 and its metabolites has shown excellent linearity in various matrices. For example, methods have demonstrated linearity in the concentration range of 0.1–50 ng/mL in blood and urine and 0.1-10 ng/mL for carboxylic acid metabolites in urine. nih.govnih.gov Correlation coefficients (R²) are typically expected to be greater than 0.99 to indicate a strong linear relationship. nih.govoup.com

Accuracy is the closeness of the analytical result to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage of the analyte recovered is then calculated. For JWH-073 metabolites, extraction recoveries have been reported to be between 75-95% and 79-87%. nih.govnih.gov A method for AM-2201 and its metabolites reported an analytical recovery of 88.8–110.1% of the target concentration. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: intra-assay precision (within-day) and inter-assay precision (between-day). For JWH-073 analysis, intra-assay and inter-assay precision have been reported with CV values of less than 10%. nih.gov A study on indole alkaloids reported intra- and interday relative standard deviations of less than 2.51%. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration at which the analyte can be quantitatively determined with suitable precision and accuracy. These limits are crucial for detecting low levels of synthetic cannabinoids and their metabolites, especially in studies examining detection times after use. oup.com Various studies have established low LODs and LOQs for JWH-073 and related compounds, demonstrating the high sensitivity of modern analytical techniques. nih.govtandfonline.com

The following table summarizes method validation parameters for JWH-073 and related synthetic cannabinoids from various research studies.

| Parameter | Matrix | Analyte(s) | Finding |

| Linearity | Blood & Urine | JWH-073 & metabolites | 0.1-50 ng/mL nih.gov |

| Urine | JWH-073-COOH | 0.1-10 ng/mL (R² > 0.999) nih.gov | |

| Plasma | JWH-073 | R² = 0.9914 - 0.9929 tandfonline.com | |

| Urine | JWH-073 | R² = 0.9820 - 0.9892 tandfonline.com | |

| Accuracy (Recovery) | Blood & Urine | JWH-073 & metabolites | 75-95% nih.gov |

| Urine | JWH-073 metabolites | 79-87% nih.gov | |

| Human Plasma | AM-2201 & metabolites | 88.8-110.1% nih.gov | |

| Precision (CV) | Blood & Urine | JWH-073 & metabolites | <10% nih.gov |

| Human Plasma | AM-2201 & metabolites | <11.9% nih.gov | |

| Limit of Detection (LOD) | Blood & Urine | JWH-073 & metabolites | 0.08-0.13 ng/mL nih.gov |

| Plasma | JWH-073 | 0.01 ng/mL tandfonline.com | |

| Urine | JWH-073 | 0.003 ng/mL tandfonline.com | |

| Limit of Quantification (LOQ) | Blood & Urine | JWH-073 & metabolites | 0.11-0.17 ng/mL nih.gov |

| Plasma | JWH-073 | 0.03 ng/mL tandfonline.com | |

| Urine | JWH-073 | 0.01 ng/mL tandfonline.com | |

| Urine | JWH-073-COOH | 0.1 ng/mL oup.com |

Research on the Regulatory and Forensic Implications of 1 Hexyl 3 Naphthalen 1 Oyl Indole

Scientific Classification within Controlled Substance Frameworks for Research

1-Hexyl-3-(naphthalen-1-oyl)indole, also known as JWH-019, falls within the naphthoylindole family of synthetic cannabinoids. carolinaattorneys.com This classification is based on its chemical structure, which features a 3-(1-naphthoyl)indole (B1666303) core. This structural motif is shared by numerous other synthetic cannabinoids that have been subject to regulatory control.

In the United States, the Drug Enforcement Administration (DEA) has taken a broad approach to controlling synthetic cannabinoids. While specific scheduling actions often target individual compounds, the Controlled Substance Analogue Enforcement Act allows for the prosecution of substances that are substantially similar in chemical structure and pharmacological effect to a Schedule I or II controlled substance. Given that JWH-073 and JWH-018 are classified as Schedule I substances, this compound is often treated as a controlled substance analogue. dea.govusdoj.gov The DEA temporarily classified JWH-073 as a Schedule I controlled substance on March 1, 2011, and this was made permanent on July 9, 2012. wikipedia.orgfederalregister.govfederalregister.gov This scheduling was based on the determination that it has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. federalregister.govgovinfo.gov

Many states have also implemented their own legislation to ban various synthetic cannabinoids, often through broad, structure-based definitions rather than listing individual compounds. carolinaattorneys.comsigmaaldrich.comtexas.gov For instance, some state laws control any compound containing a 3-(1-naphthoyl)indole structure with substitution at the nitrogen atom of the indole (B1671886) ring. carolinaattorneys.com

Internationally, the legal status of this compound and other synthetic cannabinoids varies. Many countries have banned specific compounds like JWH-073, including Australia, New Zealand, Turkey, and the United Kingdom. wikipedia.org The United Nations Office on Drugs and Crime (UNODC) has placed several synthetic cannabinoids under international control in Schedule II of the 1971 Convention on Psychotropic Substances. unodc.orgnih.gov

Analytical Research Challenges in Forensic Science Regarding Novel Psychoactive Substances (NPS)

The rapid emergence and chemical diversity of NPS, including synthetic cannabinoids like this compound, pose significant challenges for forensic laboratories. nih.govmangaloretoday.com Traditional drug screening methods may not detect these new compounds, as they are designed to identify more established substances. mangaloretoday.com

Forensic scientists face several key hurdles:

Constant Evolution: Clandestine chemists continually modify the chemical structures of NPS to circumvent existing laws, creating a constantly moving target for analytical methods. nih.govsciex.jp

Lack of Reference Materials: The identification of a new NPS requires a certified reference material for comparison. The rapid pace of new substance emergence often outstrips the commercial availability of these standards. nih.gov

Method Development and Validation: Each new compound or class of compounds requires the development and validation of specific analytical methods, which is a time-consuming and resource-intensive process. mangaloretoday.com

Co-elution: In complex mixtures, different synthetic cannabinoids can have similar analytical properties, leading to co-elution in chromatographic methods and making individual identification difficult. unodc.orgnih.gov

These challenges can lead to underreporting of NPS use and hinder the ability of law enforcement and public health officials to accurately assess the scope of the problem and implement effective responses. marshallcenter.org

Development of Certified Reference Materials for Research and Forensic Analysis

The availability of high-quality, certified reference materials (CRMs) is crucial for the accurate identification and quantification of NPS in forensic and research settings. sigmaaldrich.com Organizations like Cerilliant and LGC Standards specialize in the synthesis and certification of reference standards for a wide range of substances, including synthetic cannabinoids and their metabolites. sigmaaldrich.comcerilliant.comlgcstandards.comcerilliant.com

The development of CRMs for compounds like this compound and its metabolites involves:

Chemical Synthesis: The pure compound must be synthesized, often through multi-step processes. nih.gov

Structural Confirmation: The identity and structure of the synthesized compound are confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Purity Assessment: The purity of the material is rigorously determined to ensure its suitability as a quantitative standard. nih.gov

Certification: The CRM is then certified, with its properties and uncertainties clearly documented. cerilliant.com

The availability of these CRMs allows laboratories to develop and validate their analytical methods, ensuring the reliability of their results in both criminal justice and public health contexts. sigmaaldrich.com

Impact of Regulatory Status on Academic Research Accessibility and Compound Availability

The scheduling of synthetic cannabinoids as controlled substances has a significant impact on the accessibility of these compounds for academic research. While necessary for public safety, strict regulation can create barriers for scientists studying the pharmacology, toxicology, and potential therapeutic applications of these substances. researchgate.net

Researchers wishing to work with Schedule I substances must navigate a complex regulatory landscape, including:

DEA Registration: Laboratories and individual researchers must obtain specific registration from the DEA to handle these compounds.

Stringent Security and Record-Keeping: The storage, handling, and disposal of controlled substances are subject to strict security protocols and detailed record-keeping requirements. govinfo.gov

Limited Commercial Availability: The number of chemical suppliers willing and able to handle Schedule I substances is limited, which can restrict the availability and increase the cost of these compounds for research purposes.

These regulatory hurdles can slow the pace of research aimed at understanding the mechanisms of action, metabolic pathways, and potential long-term effects of synthetic cannabinoids. researchgate.net

International Research Collaborations for Standardizing NPS Analysis and Classification

Given the global nature of the NPS problem, international collaboration is essential for standardizing the analysis and classification of these substances. vngoc.org Organizations like the UNODC play a key role in facilitating this cooperation by:

Developing and disseminating recommended analytical methods. unodc.orgunodc.org

Providing a platform for forensic laboratories to share data and best practices.

Working towards the international scheduling of the most harmful NPS. nih.gov

These collaborations help to ensure that forensic data is comparable across different countries, which is crucial for monitoring global trends in NPS use and trafficking. vngoc.org The establishment of global task forces and the promotion of information sharing among law enforcement and research institutions are vital components of the international response to the challenges posed by synthetic drugs. vngoc.orgunvienna.org

Future Directions and Emerging Research Avenues for 1 Hexyl 3 Naphthalen 1 Oyl Indole

The study of synthetic cannabinoid receptor agonists, such as 1-Hexyl-3-(naphthalen-1-oyl)indole (also known as JWH-019), continues to open new doors in pharmacology and neuroscience. While much has been learned about its basic receptor interactions, the future of research concerning this compound and its analogs is poised to explore more nuanced and complex areas. These investigations are crucial for developing a comprehensive understanding of its properties and potential applications in controlled research settings.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-hexyl-3-(naphthalen-1-oyl)indole and its analogs?

The synthesis typically involves coupling indole derivatives with naphthoyl groups via Friedel-Crafts acylation or nucleophilic substitution. For example, 1-alkyl-3-(1-naphthoyl)indoles are synthesized by reacting 1-naphthoic acid with 1-alkylindoles using acyl chloride intermediates (method C) . Key steps include:

- Step 1 : Activation of 1-naphthoic acid with thionyl chloride (SOCl₂) to form 1-naphthoyl chloride.

- Step 2 : Reaction with 1-hexylindole in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by Lewis acids like AlCl₃.

- Step 3 : Purification via flash chromatography (e.g., petroleum ether/ether gradients) to isolate the product, yielding 52–90% depending on alkyl chain length and substituents .

Q. How is the purity and structural integrity of synthesized this compound validated?

Analytical techniques include:

- HPLC : Purity assessment (e.g., 99.8–100% for related compounds) using C18 columns and UV detection .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C3 substitution) and alkyl chain integration. For example, 1-butyl analogs show characteristic shifts: δ 4.05 ppm (t, J = 7.2 Hz, N-CH₂) and δ 8.32 ppm (d, J = 8.5 Hz, naphthyl proton) .

- HRMS : Accurate mass determination (e.g., m/z 341.1780 [M+H]⁺ for C₂₄H₂₃NO) .

Advanced Research Questions

Q. What are the structure-activity relationships (SARs) of 1-alkyl-3-(1-naphthoyl)indoles at cannabinoid receptors?

- Alkyl Chain Length : Increasing alkyl chain length (e.g., pentyl to hexyl) enhances CB1 receptor affinity. For example, 1-pentyl analogs (JWH-210) exhibit Ki = 0.46 nM at CB1 vs. 1-butyl analogs (Ki = 2.3 nM) .

- Naphthoyl Substitution : Electron-donating groups (e.g., 4-ethyl on naphthoyl) improve receptor binding, while bulky substituents reduce efficacy.

- Indole Modifications : Methylation at indole C2 (e.g., JWH-213) decreases CB1 activity (Ki = 12 nM) compared to unsubstituted analogs .

Q. How do metabolic pathways influence the pharmacological profile of this compound?

Metabolites are identified via high-resolution mass spectrometry (HRMS) and deuterium labeling :

- Primary Pathway : Hydroxylation at the hexyl chain (ω and ω-1 positions) generates bioactive metabolites .

- Secondary Pathway : Naphthoyl group oxidation forms carboxy metabolites (e.g., carboxy-JWH-018), detected in human urine and plasma .

- Methodology : Incubate compounds with human liver microsomes (HLMs) and analyze using LC-TOFMS with electrospray ionization (ESI) .

Q. How can contradictory binding data between in vitro and in vivo studies be resolved?

Discrepancies often arise from:

- Lipophilicity : High logP values (e.g., ~6.5 for 1-hexyl analogs) reduce aqueous solubility, skewing in vitro assays. Use solubilizing agents (e.g., β-cyclodextrin) to improve bioavailability .

- Metabolic Stability : Rapid hepatic clearance in vivo may mask receptor interactions observed in vitro. Perform hepatic stability assays with HLMs to correlate half-life (t₁/₂) with activity .

Methodological Challenges

Q. What strategies optimize the synthesis of this compound for high-throughput screening?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (~75%) .

- Parallel Synthesis : Utilize automated liquid handlers to vary alkyl chains and substituents systematically .

- Green Chemistry : Replace AlCl₃ with recyclable catalysts like Fe³⁺-montmorillonite to minimize waste .

Q. How are computational models used to predict the receptor binding of novel this compound analogs?

- Docking Studies : Use CB1 receptor crystal structures (PDB ID: 5TGZ) to simulate ligand-receptor interactions. Key residues: Ser383 (hydrogen bonding with naphthoyl) and Lys192 (alkyl chain interactions) .

- QSAR Models : Correlate molecular descriptors (e.g., polar surface area, logP) with experimental Ki values to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.